![molecular formula C16H25BrClNO B1374501 2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219956-88-3](/img/structure/B1374501.png)
2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride
Descripción general
Descripción
“2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C16H25BrClNO . It is used in various chemical reactions and has a molecular weight of 362.73 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is a 2-ethyl group, which is further connected to a brominated isopropylphenol group .
Aplicaciones Científicas De Investigación
One such study involved the synthesis of (2Z)-4,6-Diphenyl-N-((2-(Piperidin-1-yl)Ethyl]-2H-1,3-Thiazin-2-Imino Hydrochloride, which demonstrated moderate antimicrobial activities against common pathogens like Escherichia coli, Bacillus subtilis, Staphylococcus aureus (both methicillin-susceptible and methicillin-resistant strains), and Candida albicans (Ovonramwen, Owolabi, & Oviawe, 2019). This indicates the potential of piperidine derivatives in contributing to the development of new antimicrobial agents.
Synthesis and Antibacterial Potential
Another relevant study involves the synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus, which evaluated their antibacterial potentials. The compounds synthesized in this study showed moderate inhibitory activities against Gram-negative bacterial strains, highlighting the significance of piperidine and its derivatives in the development of new antibacterial compounds (Iqbal et al., 2017).
Neuroprotective and Antidepressant Effects
Piperidine derivatives have also been explored for their potential neuroprotective and antidepressant effects. Compounds like etoxadrol, a piperidine derivative, have been studied for their affinity to the phencyclidine binding site, indicating their potential application in neurological research and therapy (Thurkauf et al., 1988).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of related compounds provide foundational knowledge that can be applied to the study of 2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride. For instance, the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride from readily available starting materials has been documented, offering insights into potential synthetic pathways and characterizations for similar compounds (Zheng Rui, 2010).
Propiedades
IUPAC Name |
2-[2-(2-bromo-4-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.ClH/c1-12(2)13-6-7-16(15(17)11-13)19-10-8-14-5-3-4-9-18-14;/h6-7,11-12,14,18H,3-5,8-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJKHOVASHDIQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCCC2CCCCN2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1374418.png)

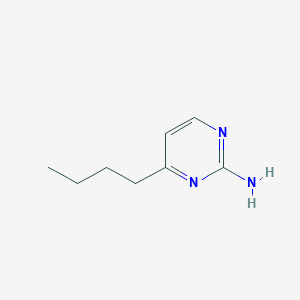
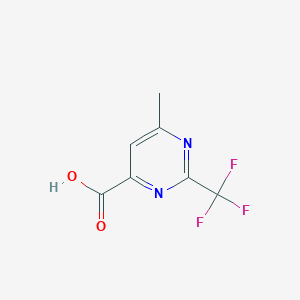
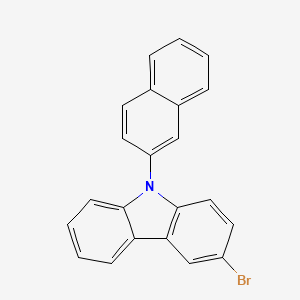

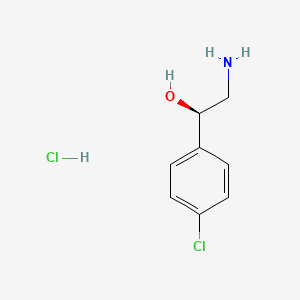
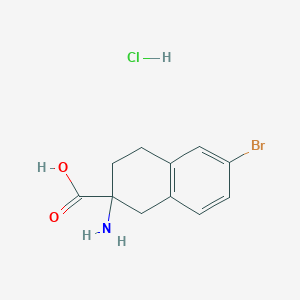

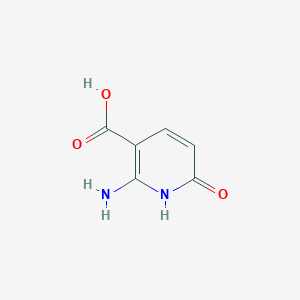
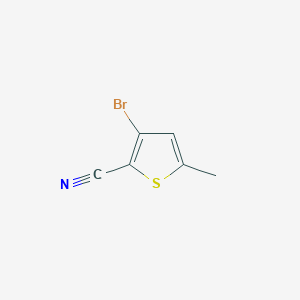

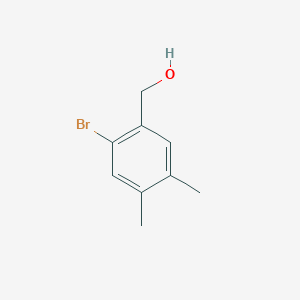
![3-Azetidinyl 5-bromo[1,1'-biphenyl]-2-yl etherhydrochloride](/img/structure/B1374441.png)